molecular formula C15H19N3OS2 B11169585 2-(ethylsulfanyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

2-(ethylsulfanyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11169585
M. Wt: 321.5 g/mol
InChI Key: BWDHQWSJBIXEIR-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a benzamide group attached to a thiadiazole ring, which is further substituted with an ethylsulfanyl group and a 2-methylpropyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through nucleophilic substitution reactions using ethylthiol as the nucleophile.

    Attachment of the Benzamide Group: The benzamide group can be attached to the thiadiazole ring through amide bond formation, typically using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

2-(ethylsulfanyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(ethylsulfanyl)-5-methylthiophene
  • 2-(ethylsulfanyl)ethanol
  • 2-(ethylsulfanyl)-3-hydroxy-1,6-dimethylpyridinium

Uniqueness

2-(ethylsulfanyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C15H19N3OS2

Molecular Weight

321.5 g/mol

IUPAC Name

2-ethylsulfanyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C15H19N3OS2/c1-4-20-12-8-6-5-7-11(12)14(19)16-15-18-17-13(21-15)9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,16,18,19)

InChI Key

BWDHQWSJBIXEIR-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC(C)C

Origin of Product

United States

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